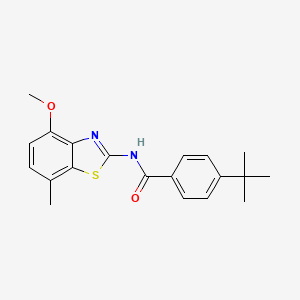

![molecular formula C21H17N3O5S3 B2824924 N-(6-(甲磺基)苯并[d]噻唑-2-基)-4-(苯基磺酰胺基)苯甲酰胺 CAS No. 886901-79-7](/img/structure/B2824924.png)

N-(6-(甲磺基)苯并[d]噻唑-2-基)-4-(苯基磺酰胺基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-(phenylsulfonamido)benzamide” is a chemical compound that belongs to the class of benzothiazole sulfonamides . The molecular formula of this compound is C17H14N2O3S2 .

Synthesis Analysis

The synthesis of benzothiazole sulfonamides, which includes compounds similar to the one you’re interested in, starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S–N coupling approach .Chemical Reactions Analysis

The chemical reactions involving benzothiazole sulfonamides can be quite diverse, depending on the specific substituents present in the molecule . For example, the labile N–H bond in N-monoalkylated BT-sulfonamides allows for further reactions, such as N-alkylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, were not available in the sources I found .科学研究应用

合成与电生理活性

研究探索了N-取代苯甲酰胺和苯磺酰胺的合成和心脏电生理活性,突出了它们作为选择性III类抗心律失常剂的潜力。这些化合物已被证明在体外具有效力,与已知的III类药物相当,表明它们与心脏电生理学和潜在治疗应用相关 (Morgan et al., 1990)。

抗疟疾和抗病毒潜力

针对COVID-19的理论抗疟磺酰胺研究利用计算计算和分子对接研究。这项研究证明了磺酰胺衍生物作为治疗疟疾和COVID-19的双重用途药物的潜力,展示了它们的广谱抗病毒和抗寄生虫应用 (Fahim & Ismael, 2021)。

抗癌和抗炎活性

新型磺酰胺衍生物已被合成并评估其抗炎和抗癌活性。这些研究突出了磺酰胺类化合物在解决从炎症到癌症的一系列病理状况方面的多功能性,通过开发靶向治疗剂 (Gangapuram & Redda, 2009)。

抗菌和抗真菌作用

对磺酰胺衍生物的抗菌和抗真菌活性的研究显示出有希望的结果。这些化合物对革兰氏阳性菌和革兰氏阴性菌均表现出显着的敏感性,以及对白色念珠菌的抗真菌活性,突出了它们作为广谱抗菌剂的潜力 (Sych et al., 2019)。

磷酸肌醇3激酶(PI3K)/mTOR抑制

对PI3K/mTOR双重抑制剂的构效关系的研究揭示了各种6,5-杂环在改善代谢稳定性方面的有效性。这项研究强调了磺酰胺衍生物在通过靶向参与癌症进展的关键信号通路来开发有效的抗癌疗法中的作用 (Stec et al., 2011)。

作用机制

Target of Action

The primary target of this compound is acetylcholinesterase (AChE) . AChE is a key enzyme involved in the termination of impulse transmission by rapid hydrolysis of the neurotransmitter acetylcholine in numerous cholinergic pathways in the central and peripheral nervous systems .

Mode of Action

The compound exhibits uncompetitive and selective inhibition against AChE . It binds to the AChE, thereby inhibiting its activity. This results in an increase in the concentration of acetylcholine, leading to augmented cholinergic neurotransmission .

Biochemical Pathways

The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft and prolonged cholinergic effects. It also inhibits the aggregation of Aβ 1-42, a peptide of 36–43 amino acids that is crucially involved in Alzheimer’s disease as the main component of the amyloid plaques found in the brains of Alzheimer patients .

Result of Action

The compound’s action results in enhanced cholinergic neurotransmission and inhibition of Aβ 1-42 aggregation . This dual action - increasing neurotransmission and decreasing amyloid aggregation - makes it a potential therapeutic agent for diseases like Alzheimer’s .

Action Environment

The compound has shown effectiveness in both in vitro and in vivo environments . It has demonstrated neuroprotective effects in SHSY-5Y cells and improved cognition and spatial memory in a mouse model . .

属性

IUPAC Name |

4-(benzenesulfonamido)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O5S3/c1-31(26,27)17-11-12-18-19(13-17)30-21(22-18)23-20(25)14-7-9-15(10-8-14)24-32(28,29)16-5-3-2-4-6-16/h2-13,24H,1H3,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGFZVRDBDSTYEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(2,6-Dichloro-phenyl)-5-methyl-isoxazol-4-yl]-piperidin-1-yl-methanone](/img/structure/B2824841.png)

![(3-((6-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone](/img/structure/B2824843.png)

![2-({1-[2-(1H-1,2,3-benzotriazol-1-yl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2824852.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea](/img/structure/B2824854.png)

![N-(4-chloro-2,5-dimethoxyphenyl)-2-{[3-cyano-4-(2-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2824858.png)

![1-[(4-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol](/img/structure/B2824859.png)

![N-(2-ethoxyphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2824862.png)

![methyl 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetate](/img/structure/B2824863.png)